Optimizing Ac-DEVD-AFC concentration for caspase assay

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Compound of Interest		
Compound Name:	Ac-DEVD-AFC	
Cat. No.:	B1330964	Get Quote

Welcome to the Technical Support Center for Caspase Assays. This guide provides detailed information, troubleshooting advice, and protocols to help you optimize the concentration of the fluorogenic substrate **Ac-DEVD-AFC** for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ac-DEVD-AFC and how does it work?

Ac-DEVD-AFC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin) is a fluorogenic substrate primarily used to measure the activity of caspase-3 and caspase-7.[1][2] The substrate consists of the peptide sequence DEVD, which is recognized and cleaved by active caspase-3/7, linked to the fluorophore AFC (7-amino-4-trifluoromethylcoumarin).[3][4] In its intact form, the substrate is non-fluorescent. Upon cleavage by an active caspase, the AFC molecule is released and emits a strong fluorescent signal, which can be quantified to determine enzyme activity.[3]

Q2: What are the excitation and emission wavelengths for the released AFC fluorophore?

The released AFC fluorophore should be measured using an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[1][3][4] Some resources suggest an emission range of 480-520 nm.[3]

Q3: What is the recommended starting concentration for **Ac-DEVD-AFC** in a caspase assay?



The optimal concentration of **Ac-DEVD-AFC** can vary depending on the experimental system, including the cell type and the amount of active caspase present in the lysate.[3] However, a common final working concentration is between 25 μ M and 50 μ M.[1][4] It is always recommended to titrate the substrate to determine the optimal concentration for your specific experimental conditions.[3]

Q4: How should I prepare and store the **Ac-DEVD-AFC** stock solution?

Ac-DEVD-AFC is typically supplied as a powder and should be dissolved in DMSO to create a stock solution, commonly at a concentration of 10 mM.[5][6] This stock solution should be stored at -20°C, protected from light.[1][3] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[3][7]

Experimental Protocols and Data Presentation Protocol 1: General Caspase-3/7 Activity Assay

This protocol provides a general workflow for measuring caspase activity in cell lysates using **Ac-DEVD-AFC**.

- Cell Lysis:
 - Induce apoptosis in your target cells using your desired method. Include a non-induced control group.
 - Harvest 1-5 million cells by centrifugation.
 - Resuspend the cell pellet in 50 μL of chilled Cell Lysis Buffer.
 - Incubate on ice for 10 minutes.[4]
 - Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
 - Transfer the supernatant (cell lysate) to a new, pre-chilled tube.
- Assay Reaction Setup:
 - Prepare a 2X Reaction Buffer containing DTT (e.g., 10 mM final concentration).[4]



- \circ In a 96-well plate (preferably black for fluorescence assays), add 50 μL of cell lysate to each well.
- Add 50 μL of 2X Reaction Buffer to each well.
- \circ To initiate the reaction, add 5 μL of 1 mM **Ac-DEVD-AFC** substrate to each well, achieving a final concentration of 50 μM.[4]
- Incubation and Measurement:
 - Incubate the plate at 37°C for 1-2 hours, protected from light.[4][8]
 - Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[4]

Protocol 2: Titration of Ac-DEVD-AFC Concentration

To ensure the substrate is not rate-limiting, it is crucial to determine its optimal concentration.

- Prepare cell lysates from both induced (apoptotic) and uninduced (control) cells as described above.
- Set up a series of reactions in a 96-well plate. In each well, use a constant amount of cell lysate.
- Create a serial dilution of the Ac-DEVD-AFC substrate to test a range of final concentrations (e.g., 10 μM, 25 μM, 50 μM, 100 μM, 200 μM).
- Initiate the reactions and incubate as described in the general protocol.
- Measure fluorescence over time (e.g., every 15 minutes for 2 hours) to determine the initial reaction velocity (V₀).
- Plot the reaction velocity against the substrate concentration. The optimal concentration will be in the saturation phase of the curve, where a further increase in substrate does not significantly increase the reaction rate.



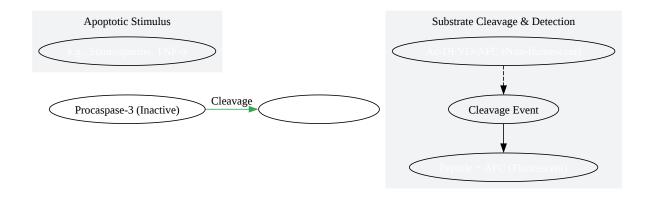
Data Presentation: Recommended Concentration Ranges

The following table summarizes typical concentration ranges for key reagents in a caspase-3/7 assay. These should be optimized for each specific experimental system.

Reagent	Stock Concentration	Final Working Concentration	Notes
Ac-DEVD-AFC	1-10 mM in DMSO	20-100 μΜ	Titration is highly recommended.[9][10]
Cell Lysate	1-5 x 10 ⁶ cells / 50 μL	50-200 μg total protein	Amount should be optimized to ensure the signal is within the linear range of the instrument.[4]
DTT	1 M	5-10 mM	Should be added fresh to the reaction buffer just before use. [4][7]
Caspase Inhibitor (e.g., Ac-DEVD-CHO)	1-2 mM in DMSO	100 nM - 1 μM	Used as a negative control to confirm signal specificity.[6]

Visual Guides: Workflows and Pathways





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// Edges Start -> Setup; Setup -> Incubate; Incubate -> Measure; Measure -> Plot; Plot -> Analyze; Analyze -> Select [label="Identify Plateau"]; Select -> End; } dot Caption: Workflow for optimizing Ac-DEVD-AFC concentration.

Troubleshooting Guide

Q5: My fluorescence signal is very low or absent, even in induced samples. What went wrong?

 Inactive Caspases: Ensure your apoptosis induction protocol is working. The caspases in your lysate may be inactive or degraded. Always handle lysates on ice.

Troubleshooting & Optimization





- Insufficient Lysate: The amount of active caspase in your sample may be too low. Try increasing the amount of cell lysate used per reaction.[9] Remember that the required amount will vary between experimental systems.[3]
- Substrate Degradation: Ac-DEVD-AFC is light-sensitive and can degrade if not stored properly. Ensure it has been stored at -20°C in the dark and that the DMSO stock is not old.
- Incorrect Buffer Composition: The assay buffer is critical. Ensure it has the correct pH
 (typically ~7.2-7.5) and contains a reducing agent like DTT, which is essential for caspase
 activity and should be added fresh.[3][9]

Q6: I am seeing a high background signal in my negative controls and uninduced samples. How can I fix this?

- Substrate Autohydrolysis: High substrate concentrations can lead to spontaneous breakdown, increasing background fluorescence. This is a key reason why titration is important. Check if a "substrate only" blank (reaction buffer + substrate, no lysate) shows high fluorescence.[12]
- Contaminating Proteases: Cell lysates contain other proteases that might cleave the substrate. Minimize incubation times to what is necessary to get a good signal in your positive samples.
- Basal Apoptosis: Your control (uninduced) cells may have a basal level of apoptosis.[9]
 Confirm the health of your cell cultures.
- Instrument Settings: Incorrect gain settings on the fluorometer can amplify background noise. Set the gain using your blank wells so the signal is around 20% of the instrument's maximum.[12]

Q7: The results are not reproducible between experiments. What are the common causes of variability?

 Inconsistent Cell Conditions: Ensure cells are at a consistent density and passage number for each experiment. Cell health can significantly impact the apoptotic response.



- Pipetting Errors: Inconsistent volumes of lysate or substrate will lead to high variability. Use calibrated pipettes and be precise.
- Variable Incubation Times: The enzymatic reaction is time-dependent. Ensure all samples
 are incubated for the same duration before reading. Using a multi-channel pipette can help
 maintain consistent timing.[7]
- Reagent Instability: Repeatedly freezing and thawing the substrate or DTT stock solutions can cause degradation.[3][7] Prepare single-use aliquots to maintain reagent integrity.

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